molecular formula C11H18F3N3O3 B1458237 (cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt CAS No. 1449117-49-0

(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt

Cat. No.: B1458237
CAS No.: 1449117-49-0
M. Wt: 297.27 g/mol
InChI Key: BLDZZXLJYRVRBB-KZYPOYLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt is a synthetic organic compound featuring a piperidine core fused with an azetidine ring. Its molecular formula includes a carboxamide group at the 3-position of the piperidine ring and an azetidin-1-yl substituent at the 4-position, forming a cis-configuration. The compound exists as a trifluoroacetic acid (TFA) salt, enhancing its solubility in polar solvents.

Properties

IUPAC Name

(3S,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.C2HF3O2/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12;3-2(4,5)1(6)7/h7-8,11H,1-6H2,(H2,10,13);(H,6,7)/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDZZXLJYRVRBB-KZYPOYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CCNCC2C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C1)[C@@H]2CCNC[C@@H]2C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449117-49-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449117-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt, with the CAS number 1449117-49-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H18F3N3O3
  • Molecular Weight : 297.27 g/mol
  • IUPAC Name : (3S,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide; 2,2,2-trifluoroacetic acid

The compound is characterized by the presence of azetidine and piperidine moieties, which are known to influence its interaction with biological targets.

In Vitro Studies

In vitro studies have demonstrated that derivatives of piperidine and azetidine compounds can exhibit inhibitory effects on enzymes such as soluble epoxide hydrolase (sEH) and Janus kinases (JAKs). For instance:

  • Soluble Epoxide Hydrolase Inhibition : Research indicates that piperidine derivatives can inhibit sEH, which plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), impacting cardiovascular health and inflammation .

In Vivo Studies

Although specific in vivo studies on this compound are sparse, related compounds have shown promise in preclinical models:

  • Anti-inflammatory Effects : Compounds similar to (cis)-4-(Azetidin-1-yl)piperidine derivatives have demonstrated anti-inflammatory properties in animal models by modulating cytokine production and reducing edema .

Data Table: Biological Activity Comparison

Compound NameTarget Enzyme/PathwayIC50 Value (nM)Reference
(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide saltSoluble Epoxide HydrolaseTBD
Piperidine Derivative XJAK150
Piperidine Derivative YsEH100

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of piperidine derivatives, researchers found that treatment with these compounds led to a significant reduction in pro-inflammatory cytokines in murine models. The study highlighted the potential of such compounds in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study 2: JAK Inhibition

Another study focused on the inhibition of JAK pathways by azetidine-piperidine derivatives. The results indicated that these compounds could effectively inhibit JAK activity, which is crucial for the management of autoimmune disorders. The findings suggest that (cis)-4-(Azetidin-1-yl)piperidine derivatives may also exhibit similar effects, warranting further investigation.

Scientific Research Applications

Pharmacological Research

The compound has shown promise in various areas of pharmacological research:

  • Inhibition of Enzymes : Studies have demonstrated that derivatives of piperidine and azetidine can inhibit enzymes such as soluble epoxide hydrolase (sEH) and Janus kinases (JAKs). These enzymes play critical roles in metabolic pathways and inflammatory responses. For instance, piperidine derivatives have been linked to the inhibition of sEH, impacting cardiovascular health and inflammation .

Anti-inflammatory Properties

Research indicates that compounds similar to (cis)-4-(Azetidin-1-yl)piperidine derivatives exhibit anti-inflammatory effects. These compounds modulate cytokine production and reduce edema in animal models, suggesting potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

JAK Inhibition

The compound's structural characteristics position it as a candidate for inhibiting JAK pathways, which are crucial for managing autoimmune disorders. Studies have shown that azetidine-piperidine derivatives can effectively inhibit JAK activity, warranting further investigation into their therapeutic potential .

Compound NameTarget Enzyme/PathwayIC50 Value (nM)Reference
(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide saltSoluble Epoxide HydrolaseTBD
Piperidine Derivative XJAK150
Piperidine Derivative YsEH100

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of piperidine derivatives, researchers found that treatment with these compounds led to a significant reduction in pro-inflammatory cytokines in murine models. This study highlighted the potential of such compounds in treating inflammatory diseases .

Case Study 2: JAK Inhibition

Another study focused on the inhibition of JAK pathways by azetidine-piperidine derivatives. The results indicated that these compounds could effectively inhibit JAK activity, which is crucial for the management of autoimmune disorders. The findings suggest that (cis)-4-(Azetidin-1-yl)piperidine derivatives may also exhibit similar effects, warranting further investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of (cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide TFA salt , we compare it with structurally and functionally related compounds from the provided evidence:

Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Salt Form Applications
(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide TFA salt Piperidine Azetidin-1-yl, carboxamide Carboxamide, azetidine 297.28 Trifluoroacetate Drug discovery, receptor modulation
(3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-carboxylic acid (652971-20-5) Piperidine tert-Butoxycarbonyl (Boc), phenyl, carboxylic acid Carboxylic acid, Boc-protected 305.37 None Synthetic intermediate, peptide chemistry
2-[4-(Fmoc)piperazin-1-yl]acetic acid (180576-05-0) Piperazine 9-Fluorenylmethoxycarbonyl (Fmoc), acetic acid Carboxylic acid, Fmoc-protected Not specified None Peptide synthesis, solid-phase chemistry
H-L-Phe(4-Azido-PrTz)-OH*TFA Phenylalanine 4-Azidopropyltetrazine Tetrazine, azide, carboxylic acid 328.34 (free acid) + 114.02 (TFA) Trifluoroacetate Click chemistry, bioconjugation
4-(Trifluoromethyl)-3-pyridinecarboxylic acid Pyridine Trifluoromethyl, carboxylic acid Carboxylic acid Not specified None Pharmaceutical intermediates, catalysis

Key Differentiators

Core Structure and Rigidity: The target compound’s piperidine-azetidine fusion introduces conformational rigidity and a compact bicyclic system, which may enhance binding specificity in drug targets compared to simpler piperidine () or pyridine () derivatives.

Functional Groups and Solubility: The carboxamide group provides hydrogen-bonding capability without the acidity of a carboxylic acid (e.g., –6), improving passive membrane permeability in drug candidates. The TFA salt enhances aqueous solubility compared to neutral free bases (e.g., ) or non-ionic derivatives (–6), facilitating biological testing .

Protecting Groups and Synthetic Utility :

  • Unlike Boc- or Fmoc-protected analogs (), the target compound lacks a removable protecting group, suggesting it is designed as a final scaffold rather than an intermediate.

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability : The azetidine ring’s strain may reduce susceptibility to cytochrome P450 oxidation compared to piperazine derivatives (), though empirical data is needed.

Research Findings and Implications

  • Medicinal Chemistry : The cis-configuration of the azetidine-piperidine system may optimize steric interactions with target proteins, as seen in analogous kinase inhibitors.
  • Toxicity and Handling : While specific safety data for the target compound is unavailable, TFA salts (e.g., ) generally require precautions against inhalation and skin contact due to trifluoroacetate’s corrosive nature .

Preparation Methods

Key Steps:

  • Starting Materials : Typically, protected azetidine and piperidine derivatives are used as precursors. For example, N-Boc protected 2-amino-azetidine and 4-amino-piperidine derivatives serve as building blocks.

  • Amide Formation : The carboxamide group at the 3-position is introduced via acylation reactions, often employing coupling reagents such as HATU with carboxylic acid derivatives to form the amide bond efficiently.

  • Nucleophilic Substitution : Introduction of the azetidin-1-yl substituent at the 4-position of the piperidine ring is achieved through nucleophilic substitution or reductive amination strategies, ensuring the cis configuration is maintained.

  • Salt Formation : The free base compound is treated with trifluoroacetic acid (TFA) to form the trifluoroacetic acid salt, which enhances solubility and facilitates purification.

Detailed Preparation Protocols

Synthesis of the Piperidine-Azetidine Core

  • Step 1: Preparation of N-Boc Protected Amines

    Commercially available 2-amino-1-N-Boc-azetidine and 4-amino-1-N-Boc-piperidine are used as starting materials. These are reacted with appropriate acyl chlorides or carboxylic acids under coupling conditions to introduce the carboxamide group.

  • Step 2: Coupling and Deprotection

    The N-Boc protecting groups are removed using acidic conditions (e.g., 4N HCl in dioxane), yielding the free amines necessary for subsequent coupling or salt formation.

  • Step 3: Formation of the Amide

    The carboxamide is formed by reacting the free amine with carboxylic acid derivatives using coupling reagents such as HATU and DIPEA in solvents like DMF at room temperature. This step is critical for forming the 3-carboxamide substituent on the piperidine ring.

Introduction of the Azetidin-1-yl Group

  • The azetidin-1-yl substituent is introduced through nucleophilic substitution or reductive amination on the 4-position of the piperidine ring. Careful control of reaction conditions, such as temperature and reagent stoichiometry, ensures the cis stereochemistry is preserved.

Salt Formation with Trifluoroacetic Acid

  • The final free base compound is treated with trifluoroacetic acid in solvents like methanol or dioxane to form the trifluoroacetic acid salt. This step typically involves stirring at room temperature for 1–2 hours, followed by purification steps such as crystallization or chromatography.

Representative Reaction Scheme Summary

Step Reaction Type Reagents and Conditions Outcome
1 Protection N-Boc protection of azetidine and piperidine amines Protected amines
2 Amide Coupling HATU, DIPEA, DMF, rt Formation of carboxamide group
3 Deprotection 4N HCl in dioxane, rt Free amines
4 Nucleophilic Substitution Reductive amination or nucleophilic substitution Introduction of azetidin-1-yl
5 Salt Formation Trifluoroacetic acid, MeOH or dioxane, rt Trifluoroacetic acid salt

Research Findings and Optimization Notes

  • Stereochemical Control : Maintaining the cis configuration is essential for biological activity. Diastereoselective synthesis methods involving chiral auxiliaries or selective nucleophilic additions have been reported to improve stereochemical purity.

  • Coupling Efficiency : Use of coupling reagents like HATU and bases such as DIPEA in polar aprotic solvents (DMF) at room temperature provides high yields of the amide bond formation with minimal side reactions.

  • Salt Stability : The trifluoroacetic acid salt form enhances compound stability and solubility, which is critical for downstream pharmacological assays.

  • Purification : Silica gel chromatography using ethyl acetate/hexanes mixtures or recrystallization from appropriate solvents is commonly employed to purify intermediates and the final salt.

Summary Table of Preparation Methods

Aspect Details
Starting Materials N-Boc-azetidine, N-Boc-piperidine derivatives
Key Reagents HATU, DIPEA, trifluoroacetic acid, 4N HCl in dioxane
Solvents DMF, THF, methanol, dioxane
Reaction Conditions Room temperature to 80–100 °C (for coupling and substitution)
Stereochemical Control Diastereoselective nucleophilic addition, chiral auxiliaries
Purification Techniques Silica gel chromatography, crystallization
Final Product Form Trifluoroacetic acid salt

Q & A

Q. What are the common synthetic pathways for (cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, starting with cyclization to form the piperidine ring followed by azetidine substitution and carboxamide coupling. Amide bond formation often employs coupling agents like EDCI or HOBt. Key parameters for optimization include temperature control (e.g., maintaining 0–5°C during sensitive steps), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization. Monitoring reaction progress with TLC or LC-MS ensures intermediate stability and minimizes side products .

Q. How does the trifluoroacetate (TFA) counterion influence the compound’s physicochemical properties?

The TFA salt enhances aqueous solubility and stability by forming hydrogen bonds with the amine group. This is critical for in vitro assays requiring polar solvents. However, residual TFA in final products may interfere with biological assays (e.g., pH-sensitive enzymatic studies), necessitating thorough desalting via ion-exchange chromatography or lyophilization .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

  • NMR Spectroscopy : 1H/13C NMR confirms stereochemistry (e.g., cis-configuration) and detects impurities.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects isotopic patterns.
  • HPLC : Purity ≥95% is achievable using reverse-phase C18 columns with trifluoroacetic acid in the mobile phase to improve peak resolution .

Q. What strategies improve solubility and stability in biological buffers?

  • Use DMSO stock solutions (<10% v/v in assays) to prevent precipitation.
  • Adjust buffer pH to 6–8 to maintain protonation of the piperidine nitrogen.
  • Include stabilizers like BSA (0.1%) or cyclodextrins for long-term storage .

Q. How are preliminary pharmacological properties predicted computationally?

Molecular docking (e.g., AutoDock Vina) identifies potential targets by simulating interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors). ADMET predictors (e.g., SwissADME) estimate bioavailability, metabolic pathways, and toxicity risks. These models prioritize in vitro testing for anticancer or enzyme-modulating activities .

Advanced Research Questions

Q. How can computational modeling guide target identification and mechanism-of-action studies?

Molecular dynamics simulations (e.g., GROMACS) analyze binding stability and conformational changes in target proteins. Free-energy perturbation (FEP) calculations quantify binding affinities for SAR refinement. Pairing these with cryo-EM or X-ray crystallography data resolves binding-site interactions at atomic resolution .

Q. What structural analogs are valuable for structure-activity relationship (SAR) studies?

  • Piperidine modifications : Replace azetidine with pyrrolidine to assess ring size impact.
  • Carboxamide substitutions : Test methylamide or tert-butylamide derivatives for steric effects.
  • Trifluoromethyl analogs : Compare with pentafluorophenyl groups to evaluate fluorophilicity .

Q. What challenges arise in maintaining stereochemical integrity during synthesis, and how are they addressed?

Racemization at the piperidine C3/C4 positions can occur under basic conditions. Mitigation strategies include:

  • Using chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization.
  • Low-temperature (<0°C) reactions for acid-sensitive intermediates.
  • Chiral HPLC for enantiomer separation post-synthesis .

Q. How should contradictory biological activity data be resolved?

  • Dose-response validation : Confirm activity across multiple concentrations (e.g., IC50 curves).
  • Off-target screening : Use kinome or GPCR panels to identify nonspecific interactions.
  • Batch variability checks : Re-synthesize compounds and compare LC-MS/NMR profiles to exclude impurity effects .

Q. What methodologies elucidate metabolic pathways and degradation products?

  • In vitro microsomal assays : Human liver microsomes (HLM) with LC-MS/MS detect phase I metabolites (e.g., hydroxylation).
  • Stable isotope labeling : Track metabolic fate using 13C/15N-labeled analogs.
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt
Reactant of Route 2
(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.